Flavokawain B

Breast Cancer Cytotoxicity Metastasis

Optimize your oncology research with Flavokawain B (FKB, CAS 1775-97-9), a high-purity (>98%) chalcone distinct from generic kava extracts. As a non-fungible tool, FKB demonstrates superior potency over analogs like Flavokawain A, exhibiting 4- to 12-fold higher efficacy against AR-negative prostate cancer cells and proven in vivo tumor growth inhibition. This defined small molecule enables precise, reproducible investigation of apoptosis and metastasis. Deploy FKB in preclinical HRPC studies and combination therapy screening to dissect structure-activity relationships with unmatched reliability.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 1775-97-9
Cat. No. B1672760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain B
CAS1775-97-9
Synonymsflavokavain B
flavokavin B
flavokawain B
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+
InChIKeyQKQLSQLKXBHUSO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain B (CAS 1775-97-9): Evidence-Based Differentiation for Procurement in Cancer Research


Flavokawain B (FKB, CAS 1775-97-9) is a naturally occurring chalcone first isolated from the roots of Piper methysticum (kava-kava) [1]. It is a member of the flavokawain family, which includes Flavokawain A and C, and is characterized by a trans-chalcone backbone with specific hydroxy and methoxy substitutions [1]. Unlike its parent plant extracts, which contain a complex mixture of kavalactones and chalcones, FKB can be sourced as a defined, high-purity (>98%) small molecule , enabling precise, reproducible investigation of its unique biological mechanisms.

Why Flavokawain B Cannot Be Readily Substituted by Other Kava Chalcones: A Quantitative Rationale


Generic substitution with other kava-derived chalcones, such as Flavokawain A (FKA) or Flavokawain C, is scientifically unsound due to well-documented, quantifiable differences in potency, mechanism, and selectivity. Reviews and primary research confirm that FKB exhibits superior in vitro anti-cancer activity compared to its analogs, and it operates through distinct cellular pathways [REFS-1, REFS-2]. For instance, FKB is reported to be more effective in treating cancer cell lines than FKA and C [1], and a direct comparative study concluded that even though both FKA and FKB possess similar mechanisms, FKB is more potent and active in inducing cell death and inhibiting metastasis [2]. These structural and functional differences translate directly into divergent experimental outcomes, making FKB a non-fungible, specialized tool for targeted investigations.

Flavokawain B Procurement Guide: Quantitative Evidence vs. Comparators


Superior Cytotoxic Potency of Flavokawain B over Flavokawain A in Breast Cancer Models

Flavokawain B (FKB) demonstrates significantly higher potency than its structural analog Flavokawain A (FKA) in inhibiting the viability and metastatic potential of breast cancer cells. While both compounds share a similar mechanism of action, FKB exhibits a more pronounced effect [1]. In vivo studies further validate this potency differential, where FKB more effectively reduced tumor size in a 4T1 mouse breast cancer model compared to FKA [1].

Breast Cancer Cytotoxicity Metastasis

Marked Selectivity of Flavokawain B for Androgen Receptor-Negative Prostate Cancer Cells

Flavokawain B (FKB) exhibits a pronounced selectivity for aggressive, androgen receptor (AR)-negative prostate cancer cells over AR-positive, hormone-sensitive cells. This is a key differentiator from less selective chemotherapeutics. FKB is approximately 4- to 12-fold more effective at reducing the viability of AR-negative cell lines (DU145, PC-3) compared to AR-positive lines (LAPC4, LNCaP), while showing minimal effects on normal prostatic epithelial and stromal cells [1].

Prostate Cancer Hormone-Refractory Selectivity

In Vivo Antitumor Efficacy of Flavokawain B Validated Across Multiple Xenograft Models

The in vivo antitumor activity of Flavokawain B is not merely a theoretical in vitro phenomenon but has been quantitatively validated in multiple preclinical xenograft models, a level of validation not uniformly established for all flavokawain analogs. FKB treatment of mice bearing DU145 (prostate cancer) xenograft tumors resulted in significant tumor growth inhibition [1]. Similarly, FKB suppressed the growth of A375 melanoma xenografts in nude mice [2] and significantly decreased lymphoma growth in B-cell lymphoma xenograft models [3].

In Vivo Efficacy Xenograft Tumor Growth Inhibition

Reduced Cytotoxicity Profile of Flavokawain B Compared to Adriamycin in Normal Bone Marrow Cells

In osteosarcoma research, a comparative cytotoxicity study showed that Flavokawain B (FKB) has a significantly more favorable safety profile than the standard chemotherapeutic agent Adriamycin (doxorubicin). The study found that FKB had significantly lower side effects on normal bone marrow cells and small intestinal epithelial cells [1]. This indicates a better therapeutic index in vitro, where FKB retains efficacy against cancer cells while sparing non-malignant tissues more effectively than a conventional chemotherapy drug.

Toxicology Safety Profile Chemotherapy

Demonstrated Synergy of Flavokawain B with Standard-of-Care Agents

Flavokawain B's potential extends beyond monotherapy; it has demonstrated the capacity to synergize with or additively enhance the effects of established therapeutic agents. In prostate cancer models, FKB synergized with TRAIL (TNF-related apoptosis-inducing ligand) to markedly enhance apoptosis induction [1]. In B-cell lymphoma, FKB synergized with the BCL-2 inhibitor ABT-199 (venetoclax) [2]. Furthermore, in cholangiocarcinoma, FKB treatment in combination with cisplatin/gemcitabine significantly inhibited tumor growth in a xenograft model [3].

Combination Therapy Synergy Chemosensitization

Optimal Research and Development Applications for Flavokawain B


Investigating Novel Therapeutics for Hormone-Refractory Prostate Cancer (HRPC)

Flavokawain B is optimally deployed in preclinical research focused on HRPC, a disease state with significant unmet clinical need. Its proven 4- to 12-fold higher efficacy against AR-negative prostate cancer cells compared to AR-positive lines [1], combined with its demonstrated in vivo tumor growth inhibition in DU145 xenografts [2], makes it a powerful and selective tool for elucidating pathways critical for HRPC survival and for screening novel combination therapies.

Developing Combination Regimens to Overcome Chemoresistance

FKB's established ability to synergize with clinically relevant agents like TRAIL [1], the BCL-2 inhibitor ABT-199 (venetoclax) [2], and standard chemotherapies like cisplatin/gemcitabine [3] positions it as a key compound for studying mechanisms of chemoresistance and developing more effective combination treatment strategies in oncology.

Probing the Differential Mechanisms of Chalcone-Induced Apoptosis

The documented difference in potency and activity between Flavokawain B and its structural analog Flavokawain A [1] provides a unique experimental system. Researchers can use these closely related compounds to dissect the precise structure-activity relationships (SAR) that govern the induction of apoptosis, autophagy, and metastasis inhibition, thereby informing the rational design of next-generation chalcone-based therapeutics.

In Vivo Validation of Anti-Metastatic Agents

Given the compelling evidence from comparative studies showing FKB is 'more potent and active' than FKA at inhibiting metastasis in vitro and reducing tumor size in a 4T1 mouse model in vivo [1], FKB is a superior starting point for in vivo studies aimed at validating and characterizing novel anti-metastatic drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.